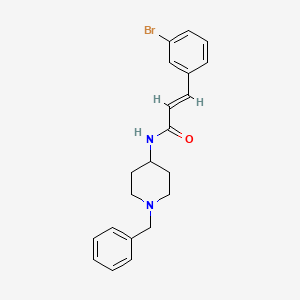

N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis of N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide

The synthesis of N-substituted 4-piperidones, such as N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide, involves a single-stage synthesis process. This process can be exemplified by the synthesis of methyl and ethyl N-benzoyl-4-piperidone-3-carboxylates from benzamide and the appropriate alkyl acrylate, as reported in the literature. The esters obtained from this process can be directly converted into N-benzoyl-4-piperidone. Furthermore, the use of t-butyl esters in the Dieckmann synthesis leads to an increased yield of N-phenyl-4-piperidone-3-carboxylates, which could be a related approach in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of N-substituted acrylamides, including N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide, is typically confirmed using various spectroscopic techniques. For instance, a series of 3

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- A study on novel piperidine derivatives highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's. These compounds were found to significantly increase acetylcholine content in the cerebral cortex and hippocampus of rats, with one derivative identified as a potent inhibitor due to its structural features (Sugimoto et al., 1990).

Chemical Properties and Polymer Application

- Research on the solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution provided critical data for industrial product and process design, suggesting relevance in polymerization reactions for creating specialized polymers with applications in various industries (Yao et al., 2010).

Biochemistry and Safety

- Comprehensive reviews on the chemistry, biochemistry, and safety of acrylamide, albeit focusing on a slightly different compound, offer insights into the chemical's interaction with biological systems, including its potential for creating polyacrylamide polymers used in soil conditioning, wastewater treatment, and as a laboratory tool for protein separation. This research emphasizes the importance of understanding acrylamide's role in human health and environmental safety (Friedman, 2003).

Medicinal Chemistry Applications

- Several studies focus on the synthesis of benzamides and their derivatives, exploring their biological activities, including anti-ulcer, anti-arrhythmic, and potential anti-dementia applications. These investigations reveal the compound's versatility and potential as a functional moiety in developing therapeutic agents (Kitazawa et al., 1989).

Environmental and Health Impact

- Investigations into the environmental fate and neurotoxicity of acrylamide and polyacrylamide provide a broader context for understanding the compound's impact. Although focusing on acrylamide broadly, these studies are pertinent for assessing the safety and regulatory aspects of chemicals related to N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide, emphasizing the need for careful handling and evaluation of potential health risks (Smith & Oehme, 1991).

Propiedades

IUPAC Name |

(E)-N-(1-benzylpiperidin-4-yl)-3-(3-bromophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O/c22-19-8-4-7-17(15-19)9-10-21(25)23-20-11-13-24(14-12-20)16-18-5-2-1-3-6-18/h1-10,15,20H,11-14,16H2,(H,23,25)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXWXWIHOCXUHG-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C=CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1NC(=O)/C=C/C2=CC(=CC=C2)Br)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)

![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)